(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
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Description
The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for a similar compound is 1S/C16H18N4O2/c1-4-17-16 (18-5-1)20-8-6-19 (7-9-20)11-13-2-3-14-15 (10-13)22-12-21-14/h1-5,10H,6-9,11-12H2
. This suggests that the compound has a molecular weight of around 298.34 .
Scientific Research Applications
Antimicrobial Activity
The synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives (4a–i) involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent. Chalcones are prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes . Among the newly synthesized compounds, 4a, 4c, 4g, and 4h exhibit excellent antifungal activity, while 4a and 4d demonstrate remarkable antibacterial activity compared to other compounds. These findings highlight the potential of this compound class in combating microbial infections.
Heavy Metal Ion Detection
Researchers have explored the application of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide (BDMMBH) as a sensor for detecting the carcinogenic heavy metal ion, lead (Pb²⁺). A sensitive and selective Pb²⁺ sensor was developed by depositing a thin layer of BDMMBH on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) . This work demonstrates the compound’s potential in environmental monitoring and toxicology.
Crystal Structure Studies
The crystal structure of 1,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydro-1H-pyrazole has been investigated. The compound forms yellow block crystals suitable for X-ray analysis . Such studies contribute to our understanding of molecular interactions and crystal packing, which can inform drug design and material science.
Spectroscopic and Computational Studies
Organic Schiff derivatives of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide (BDMMBH) have been synthesized and characterized using various techniques, including single-crystal X-ray diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (^1H), and carbon (^13C) spectroscopy. These studies provide insights into the compound’s electronic structure, vibrational modes, and optical properties .
Pharmacological Evaluation
While specific studies on this exact compound are limited, related pyrazole derivatives have demonstrated diverse pharmacological activities. These include anti-microbial, anti-viral, anti-inflammatory, anti-tumor, anti-depressant, and anti-cancer properties . Further research could explore the pharmacological potential of our compound of interest.
Herbicide and Insecticide Activities
Pyrazoles and benzo[d][1,3]dioxole derivatives have been investigated for herbicidal and insecticidal properties. These compounds play a role in pest control and agriculture . While direct evidence for our compound is scarce, it aligns with the broader trends in this class of molecules.
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-19-4-2-17(3-5-19)18-12-20(25-13-18)23(28)27-9-7-26(8-10-27)14-16-1-6-21-22(11-16)30-15-29-21/h1-6,11-13,25H,7-10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZPROQAERBEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone |
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